molecular formula C8H9NO3 B2392258 2-(2-Hydroxyphenoxy)acetamide CAS No. 34919-87-4

2-(2-Hydroxyphenoxy)acetamide

Cat. No.: B2392258
CAS No.: 34919-87-4
M. Wt: 167.164
InChI Key: IEHBKSPGKFIWET-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenoxy)acetamide is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of a hydroxy group attached to a phenoxy ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenoxy)acetamide typically involves the reaction of 2-hydroxyphenol with chloroacetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-hydroxyphenol attacks the carbon atom of chloroacetamide, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenoxyacetamides.

Scientific Research Applications

2-(2-Hydroxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Hydroxyphenoxy)acetamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and acetamide groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

  • 2-(2-Hydroxyphenyl)acetamide
  • 2-(2-Hydroxyphenoxy)acetanilide
  • N-(5-Bromo-2-pyridinyl)-2-(2-Hydroxyphenoxy)acetamide

Comparison: 2-(2-Hydroxyphenoxy)acetamide is unique due to the presence of both a hydroxy group and an acetamide group attached to a phenoxy ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications. Similar compounds may lack one of these functional groups or have different substituents, which can significantly alter their chemical properties and reactivity.

Properties

IUPAC Name

2-(2-hydroxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-8(11)5-12-7-4-2-1-3-6(7)10/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHBKSPGKFIWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34919-87-4
Record name 2-(2-Hydroxyphenoxy)acetamide
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